molecular formula C10H9N5 B7818413 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No.: B7818413
M. Wt: 199.21 g/mol
InChI Key: AMQWKZUAOLLUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is a heterocyclic compound characterized by a tricyclic core structure, combining pyrrole and quinazoline moieties with two amine groups at positions 1 and 3. It has emerged as a novel scaffold in medicinal chemistry due to its unique binding properties and adaptability for structural modifications.

Properties

IUPAC Name

7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4,13H,(H4,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQWKZUAOLLUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC=C3)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C3=C1NC=C3)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : 5-Aminoindole hydrochloride (acid addition salt).

  • Reagent : Sodium dicyanamide (Na(CN)₂) or potassium dicyanamide.

  • Solvent : Aliphatic alcohol (e.g., ethanol, methanol, isopropanol).

  • Conditions :

    • Temperature: 185–215°C (optimal at 200°C).

    • Molar Ratio: >2:1 (dicyanamide to 5-aminoindole), with 2.5:1 preferred.

    • Duration: 2–4 hours under reflux.

Key Observations

  • Yield : ~70–80% after purification.

  • Mechanism : The dicyanamide acts as a cyanating agent, facilitating cyclization to form the quinazoline core.

  • Byproducts : Trace amounts of unreacted 5-aminoindole and polymeric side products, removable via recrystallization or column chromatography.

Table 1: Optimization of Cyclization Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)185–215200Maximizes
Molar Ratio (Na(CN)₂:Substrate)2:1–3:12.5:1Reduces byproducts
SolventEthanol, Methanol, IsopropanolEthanolImproves solubility

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Recent advancements have explored microwave irradiation to accelerate the cyclization step. While not explicitly detailed in the cited patents, analogous protocols for related quinazolines suggest:

  • Conditions : 150–180°C, 15–30 minutes.

  • Advantages : 20–30% reduction in reaction time.

  • Limitations : Requires specialized equipment and yields comparable to conventional methods (~75%).

Solid-Phase Synthesis

Pilot studies have investigated solid-phase approaches using resin-bound intermediates. For example:

  • Resin : Wang resin functionalized with 5-nitroindole.

  • Steps : Reduction of nitro group, cyanamide coupling, and acid-mediated cleavage.

  • Yield : ~60% (lower than solution-phase methods).

Large-Scale Production and Purification

Solvent Selection

  • Reaction Solvent : Ethanol is preferred due to its high boiling point (78°C) and compatibility with dicyanamide.

  • Workup : Post-reaction, the crude product is filtered and washed with cold ethanol to remove inorganic salts.

Recrystallization

  • Solvent System : Ethyl acetate/hexanes (1:3 v/v).

  • Purity : >95% after two recrystallizations.

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Chloroform/methanol (95:5 v/v).

  • Recovery : 85–90%.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (300 MHz, CDCl₃): Key peaks include δ 7.72 (d, J = 7.3 Hz, 1H), 6.45 (d, J = 7.4 Hz, 1H), and 5.66 (s, 2H).

  • IR (cm⁻¹) : 1715 (C=O stretch), 1585 (C=N stretch).

Table 2: Spectral Data for this compound

TechniqueKey SignalsAssignment
¹H NMRδ 5.66 (s, 2H)NH₂ groups
IR1585 cm⁻¹Quinazoline C=N stretch
MSm/z 213 (M⁺)Molecular ion

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 min.

  • Melting Point : 284–286°C (decomposes).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Polymeric byproducts during cyclization.

  • Solution : Use of excess dicyanamide (2.5:1 ratio) suppresses polymerization.

Solubility Limitations

  • Issue : Poor solubility in polar solvents.

  • Solution : Acetylation of amine groups improves solubility for subsequent reactions.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthesis Routes

MethodYield (%)DurationScalabilityCost
Conventional Cyclization753 hrHighLow
Microwave-Assisted750.5 hrModerateMedium
Solid-Phase606 hrLowHigh

Chemical Reactions Analysis

Types of Reactions: 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could produce substituted analogs.

Scientific Research Applications

7H-pyrrolo[3,2-f]quinazoline-1,3-diamine has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for probing biological pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular targets and pathways involved are essential for understanding its full range of effects.

Comparison with Similar Compounds

The compound’s versatility is highlighted through comparisons with classical DHFR inhibitors, structurally analogous heterocycles, and derivatives with varying substituents.

Structural and Functional Comparison with Classical DHFR Inhibitors

Compound Name Core Structure Target Activity (IC₅₀/Kd) Selectivity Ratio (mt-DHFR/h-DHFR) Reference
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine Tricyclic pyrroloquinazoline mt-DHFR, h-DHFR 1.4 μM (mt-DHFR) ~2.5:1
2,4-Diaminopteridin (Methotrexate) Pteridine h-DHFR, mt-DHFR 0.1 nM (h-DHFR) >1000:1 (h-DHFR selective)
Pyrimidine-2,4-diamine (Trimethoprim) Pyrimidine Bacterial DHFR 50 nM (E. coli) >100:1 (bacterial selective)

Key Findings :

  • The tricyclic core of this compound occupies a distinct chemical space compared to classical pteridine or pyrimidine-based inhibitors, enabling novel interactions with DHFR’s active site .
  • While methotrexate and trimethoprim exhibit higher potency and selectivity, the pyrroloquinazoline scaffold provides a foundation for optimizing selectivity through substituent engineering .

Comparison with Structural Derivatives

Antibacterial Derivatives
Derivative Name Substituent at 7-Position Antibacterial Activity (MIC, μg/mL) Cytotoxicity (CC₅₀, μM) Water Solubility Reference
18e 4-(4-Methylpiperazin-1-yl)benzyl 1–4 (Gram ± bacteria) >100 High
AMPQD 4-Aminophenylmethyl ND (E. coli DHFR inhibition) ND Low

Key Findings :

  • Substituents at the 7-position significantly enhance antibacterial activity. Compound 18e achieves MIC values comparable to clinical antibiotics (e.g., ciprofloxacin) while maintaining low cytotoxicity .
  • AMPQD (7-[(4-aminophenyl)methyl] derivative) acts as a slow-onset tight-binding inhibitor of E. coli DHFR, demonstrating the scaffold’s adaptability across bacterial targets .
Anticancer Derivatives
Derivative Name Modification Target Activity (IC₅₀) Mechanism Reference
Mono-N-acylated derivative Regioselective acylation CREB transcription 0.8 μM (HCT-116 cells) Downregulates oncogenic genes
GW557 2-Methoxy-1-(methoxymethyl)ethyl C. albicans DHFR 0.2 μM Competitive NADPH binding

Key Findings :

  • Acylation improves cell permeability and target engagement, resulting in nanomolar-level antitumor activity .

Comparison with Non-DHFR Targets

Compound Name Target Activity (IC₅₀/Ki) Application Reference
SCH 79797 PAR1 70 nM Thrombin inhibition, anti-inflammatory
Classical PAR1 antagonists PAR1 1–10 nM Thrombosis prevention

Key Findings :

  • SCH 79797 demonstrates that this compound derivatives can be repurposed for non-DHFR targets, though with slightly lower potency than peptide-based PAR1 antagonists .

Q & A

Q. How should conflicting spectral data from different labs be reconciled?

  • Answer : Cross-validate using shared reference standards and interlaboratory studies. For example, discrepancies in 1H^1H-NMR chemical shifts for pyrrolo-quinazolines were resolved by calibrating spectrometers with a universal deuterated solvent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.